(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine
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Description
“(2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines .
Scientific Research Applications
Chemoenzymatic Synthesis
The synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline involved using N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, which was kinetically resolved to produce the title compound with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).
Synthon Preparation for Medicinal Chemistry
N-Protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, useful in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors, were synthesized from N-protected (2S,4R)-4-hydroxyproline. These compounds were prepared using double fluorination, demonstrating their utility as synthons for medicinal applications (Singh & Umemoto, 2011).
Asymmetric Catalysis
The enantioselective addition of methyleneaminopyrrolidine to N-Boc imines was achieved using chiral phosphoric acids, yielding aminohydrazones with high enantiomeric excess. This showcases the application of (2S,4R)-1-Boc-2-hydroxymethyl-4-methylpyrrolidine derivatives in asymmetric catalysis (Rueping et al., 2007).
N→O Boc Group Migration
A study reported the fast N→O tert-butyloxycarbonyl (Boc) migration of an imide derivative, demonstrating the intricate reactivity of Boc-protected pyrrolidine derivatives and their potential in synthetic applications (Xue & Silverman, 2010).
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCHOAIXJTLDT-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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